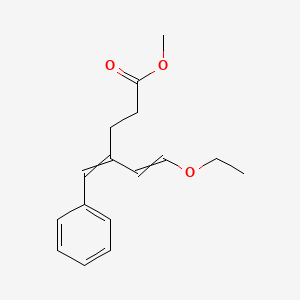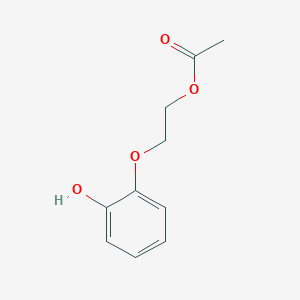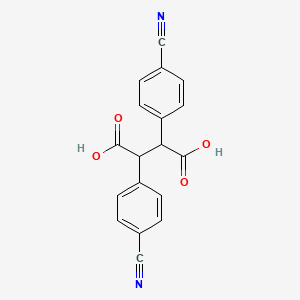
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by its unique structure, which includes two 9,9-dioctyl-9H-fluoren-2-yl groups attached to an anthracene-9,10-dione core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dioctyl-9H-fluorene and anthracene-9,10-dione.
Coupling Reaction: The 9,9-dioctyl-9H-fluorene is first brominated to form 2,7-dibromo-9,9-dioctyl-9H-fluorene. This intermediate is then coupled with anthracene-9,10-dione using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The fluorenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracenes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is widely used in the development of OLEDs and OPVs due to its excellent electron-transport properties and high thermal stability.
Photovoltaics: The compound is used in the fabrication of organic solar cells, where it acts as an electron acceptor material.
Fluorescent Dyes: It is employed as a fluorescent dye in various biological and chemical assays.
Material Science: The compound is used in the synthesis of semiconducting polymers for various electronic applications.
Mécanisme D'action
The mechanism of action of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione involves its ability to transport electrons efficiently. The molecular structure allows for effective conjugation and electron delocalization, which enhances its electron-transport properties. In OLEDs, the compound facilitates the movement of electrons from the cathode to the emissive layer, resulting in efficient light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’- (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used as a precursor in the synthesis of polymer semiconductors.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Another similar compound used in the synthesis of organic semiconductors.
Uniqueness
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione stands out due to its unique combination of high thermal stability, excellent electron-transport properties, and versatility in various applications, particularly in organic electronics and photovoltaics.
Propriétés
Numéro CAS |
921598-94-9 |
|---|---|
Formule moléculaire |
C72H88O2 |
Poids moléculaire |
985.5 g/mol |
Nom IUPAC |
1,4-bis(9,9-dioctylfluoren-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C72H88O2/c1-5-9-13-17-21-31-47-71(48-32-22-18-14-10-6-2)63-39-29-27-35-57(63)59-43-41-53(51-65(59)71)55-45-46-56(68-67(55)69(73)61-37-25-26-38-62(61)70(68)74)54-42-44-60-58-36-28-30-40-64(58)72(66(60)52-54,49-33-23-19-15-11-7-3)50-34-24-20-16-12-8-4/h25-30,35-46,51-52H,5-24,31-34,47-50H2,1-4H3 |
Clé InChI |
VBHBGQKIVVZIMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C(=C(C=C4)C6=CC7=C(C=C6)C8=CC=CC=C8C7(CCCCCCCC)CCCCCCCC)C(=O)C9=CC=CC=C9C5=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)


![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)


![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)



